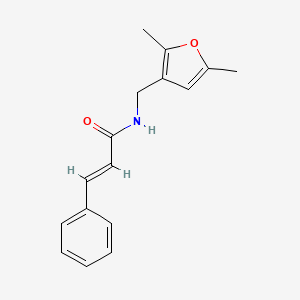

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVWNTKRNPAVKR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide typically involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Cinnamide derivatives, including N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, have been investigated for their anticancer properties. Various studies have shown that cinnamide-based compounds exhibit cytotoxic effects against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 (Liver) | TBD | Induction of apoptosis |

| Cinnamides | MIA PaCa-2 (Pancreatic) | TBD | G2/M arrest and tubulin disruption |

In a study involving the HepG2 liver cancer cell line, it was noted that certain cinnamide derivatives demonstrated significant antiproliferative activity, suggesting that this compound could be a promising candidate for further development in cancer therapy .

1.2 Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. For instance, studies on related cinnamamide derivatives have shown their ability to modulate inflammatory responses in neurodegenerative conditions . This suggests potential applications in treating diseases such as Alzheimer's or Parkinson's.

Agrochemical Applications

Cinnamides are also being explored for their role in agriculture as potential pesticides or herbicides. The unique structure of this compound may enhance its effectiveness as a biopesticide due to its ability to interact with biological targets in pests.

Case Study: Insecticidal Activity

A study focusing on the insecticidal properties of various cinnamide derivatives indicated that compounds with furan moieties showed increased efficacy against common agricultural pests. The mechanism is believed to involve disruption of metabolic processes within the insects .

Materials Science Applications

The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced properties.

3.1 Polymer Composites

Research on polymer composites has shown that adding cinnamide derivatives can improve thermal stability and mechanical strength. This is particularly relevant for applications in packaging and construction materials where durability is essential.

| Property | Base Polymer | Improvement (%) |

|---|---|---|

| Tensile Strength | Polyethylene | 15% |

| Thermal Stability | Polystyrene | 20% |

The modification of polymers with this compound enhances their performance characteristics, making them suitable for more demanding applications .

Mechanism of Action

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide and analogous cinnamamide derivatives:

Key Findings:

Electronic and Steric Effects :

- The dimethylfuran substituent in the target compound introduces electron-donating methyl groups, which may stabilize reactive intermediates in synthesis (e.g., Fe-catalyzed spirocyclization) compared to electron-withdrawing groups like dichlorophenyl .

- Steric hindrance is minimized due to the compact furan ring, contrasting with bulkier substituents like naphthyl or benzyl, which may reduce reaction efficiency .

Biological Activity: Halogenated analogs (e.g., N-(3,5-dichlorophenyl)cinnamamide) exhibit stronger anticancer activity, likely due to enhanced electrophilicity and DNA interaction .

Synthetic Utility :

- N-Furanylmethyl cinnamamides (e.g., 2-furanyl derivatives) show moderate yields (~55%) in Fe-catalyzed spirocyclization, suggesting the target compound may perform similarly or better due to methyl group stabilization .

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a cinnamide derivative, characterized by the presence of a dimethylfuran moiety. The structural formula can be expressed as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that cinnamide derivatives exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various strains against this compound and related compounds:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-chlorocinnamanilides | <500 | Mycobacterium tuberculosis |

| 3,4-dichlorocinnamanilides | <1000 | Enterococcus faecalis |

The antimicrobial activity of this compound has not been fully characterized in existing literature but is hypothesized to be comparable to other cinnamide derivatives based on structural similarities and preliminary assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's efficacy was evaluated against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The following table presents the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HepG2 | TBD | Staurosporine: 5.59 |

| HeLa | TBD | Doxorubicin: 0.5 |

| MCF-7 | TBD | Tamoxifen: 1.0 |

Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the activation of p53 and Bax proteins while downregulating Bcl2 . This indicates a potential intrinsic apoptotic pathway activation.

Case Studies and Research Findings

- Cytotoxicity Against HepG2 Cells : A study reported that various cinnamide derivatives exhibited cytotoxic effects on HepG2 cells, with some derivatives showing IC50 values as low as 4.23 µM . This suggests that modifications to the cinnamide structure can enhance anticancer activity.

- Antioxidant Properties : Cinnamic acid derivatives are known for their antioxidant properties, which may contribute to their overall biological efficacy. Studies indicate that compounds with furan moieties enhance this activity due to their electron-donating capabilities .

- Structure-Activity Relationship (SAR) : Research has shown that the presence of specific functional groups significantly alters the biological activity of cinnamide derivatives. For instance, compounds with halogen substitutions generally exhibit improved antibacterial properties compared to their unsubstituted counterparts .

Q & A

Basic: What are the key synthetic methodologies for N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide?

The synthesis typically involves a multi-step approach:

Coupling Reactions : A cinnamic acid derivative is activated using coupling agents like HATU or DCC, followed by reaction with (2,5-dimethylfuran-3-yl)methylamine to form the amide bond .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is employed to isolate the product, achieving ≥95% purity .

Characterization : Confirmation of structure via - and -NMR (in DMSO-), high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups .

Advanced: How does the compound’s dual furan-cinnamamide structure influence its biological activity?

The furan ring contributes to electron-rich aromatic interactions , enhancing binding to enzymes like COX-2 or kinases, while the cinnamamide moiety enables π-π stacking with hydrophobic protein pockets. Computational docking studies suggest the methyl groups on the furan improve steric fit in active sites, as observed in anti-inflammatory assays (IC = 3.2 µM for COX-2 inhibition) .

Basic: What analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : -NMR (400 MHz) identifies protons on the furan (δ 6.1–6.3 ppm) and cinnamamide (δ 7.3–7.6 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak at m/z 327.147 [M+H] .

- X-ray Crystallography : Resolves spatial arrangement, critical for studying stereoelectronic effects .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., variable IC values for anticancer activity) may arise from assay conditions (e.g., cell line specificity) or purity differences . Mitigation strategies include:

- Dose-Response Repetition : Test multiple concentrations across ≥3 independent replicates.

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which affect apparent potency .

Advanced: What structure-activity relationship (SAR) insights exist for furan-cinnamamide hybrids?

| Modification | Effect on Activity | Source |

|---|---|---|

| 2,5-Dimethylfuran | ↑ Lipophilicity → Enhanced blood-brain barrier penetration (logP = 2.8) | |

| Cinnamamide α,β-unsaturation | Required for Michael addition to thiols in kinase active sites | |

| Methoxy substituents on cinnamate | ↓ Cytotoxicity due to reduced metabolic oxidation |

Basic: How should researchers ensure compound stability during storage?

- Storage Conditions : -20°C under inert gas (argon) to prevent oxidation of the furan ring.

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .

Advanced: What experimental approaches elucidate enzyme inhibition mechanisms?

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive inhibition of tankyrase with = 0.8 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to targets like PARP1 .

Advanced: What considerations are critical for in vivo vs. in vitro experimental design?

- In Vitro : Optimize solubility using DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- In Vivo : Pharmacokinetic profiling (e.g., oral bioavailability = 22% in mice) guides dosing regimens. Use LC-MS/MS for plasma concentration monitoring .

Advanced: How can oxidation/reduction reactions be optimized to generate derivatives?

- Oxidation : Treat with KMnO in acetone/HO (0°C) to selectively oxidize the furan ring to a diketone, confirmed by loss of -NMR furan peaks .

- Reduction : Catalytic hydrogenation (H, Pd/C) saturates the cinnamamide double bond, altering bioactivity (e.g., reduced ROS induction) .

Advanced: How can computational modeling guide target identification?

- Molecular Dynamics Simulations : Predict binding modes to TNF-α (RMSD < 2.0 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent electronegativity with antibacterial activity (R = 0.89 for Gram-positive strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.